
3,6-Bis(chloromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(chloromethyl)pyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with two chloromethyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Bis(chloromethyl)pyridazine can be synthesized through various methods. One common approach involves the chlorination of 3,6-dimethylpyridazine using chlorine gas under UV light . Another method includes the reaction of 3,6-dihydroxymethylpyridazine with thionyl chloride or phosphorus trichloride to replace the hydroxyl groups with chloromethyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the chlorination reaction .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(chloromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Produces derivatives like 3,6-bis(aminomethyl)pyridazine or 3,6-bis(thiocyanatomethyl)pyridazine.
Oxidation: Yields products like 3,6-pyridazinedicarboxylic acid.
Reduction: Results in 3,6-dimethylpyridazine.
Scientific Research Applications
3,6-Bis(chloromethyl)pyridazine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3,6-Bis(chloromethyl)pyridazine depends on its application. In biological systems, it can interact with nucleophilic sites on enzymes or DNA, leading to inhibition or modification of biological pathways. The chloromethyl groups can form covalent bonds with nucleophiles, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpyridazine: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
3,6-Dihydroxymethylpyridazine: Contains hydroxyl groups instead of chloromethyl groups, leading to different reactivity and applications.
Pyridazine: The parent compound without any substituents, used as a core structure in many derivatives
Uniqueness
3,6-Bis(chloromethyl)pyridazine is unique due to its dual chloromethyl groups, which provide versatile reactivity for various chemical transformations.
Properties
CAS No. |
1353122-60-7 |
|---|---|
Molecular Formula |
C6H6Cl2N2 |
Molecular Weight |
177.03 g/mol |
IUPAC Name |
3,6-bis(chloromethyl)pyridazine |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-5-1-2-6(4-8)10-9-5/h1-2H,3-4H2 |
InChI Key |
CUKUKGYBNWLKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


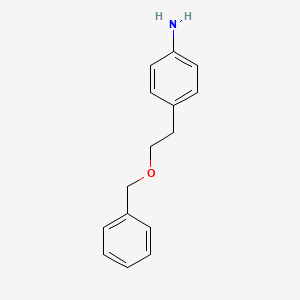
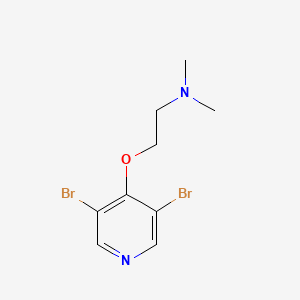
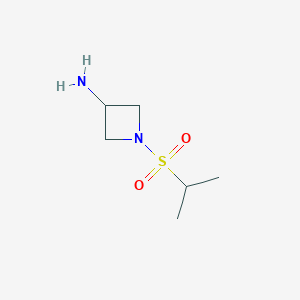
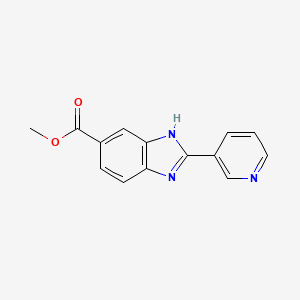
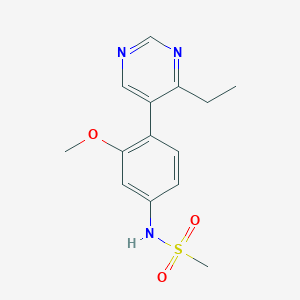
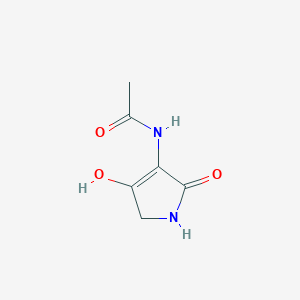
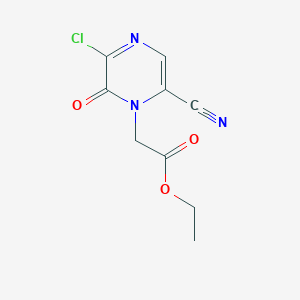
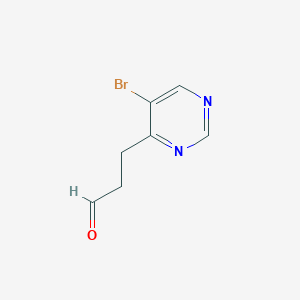
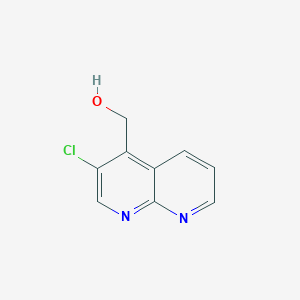
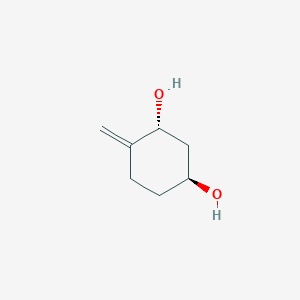
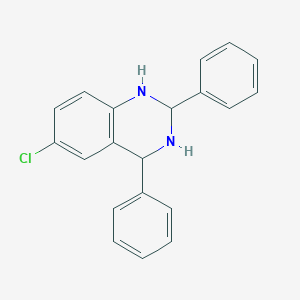
![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)
![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
